Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride
Description
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride is a protected amine derivative widely utilized as an intermediate in medicinal chemistry and drug discovery. The compound features a tert-butoxycarbonyl (Boc) group, which safeguards the primary amine during synthetic processes, and a piperidine-substituted benzyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for downstream reactions.
Properties
IUPAC Name |
tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-12-14-6-4-5-7-15(14)13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHISUVQVCOCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of small molecules with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Table 1: Structural Features of Tert-butyl Carbamate Derivatives
Key Observations :
- Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) offers conformational flexibility compared to the 5-membered fluorinated pyrrolidine in , which may influence binding affinity in biological targets.
- Aromatic vs. Aliphatic Linkers : The benzyl group in the target compound introduces aromaticity absent in aliphatic derivatives like and .
Insights :
- Boc protection is a common strategy across all compounds, typically using di-tert-butyl dicarbonate in polar aprotic solvents (e.g., THF, 1,4-dioxane) with bases like TEA .
- The fluorinated pyrrolidine in requires specialized stereoselective synthesis, increasing complexity compared to non-chiral derivatives.
Physicochemical Properties
Table 3: Physicochemical Data
Notes:
- Hydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than free bases.
- Fluorinated derivatives (e.g., ) may display increased metabolic stability due to fluorine’s electronegativity.
Challenges and Considerations
- Stereochemical Complexity : Fluorinated and bicyclic derivatives (e.g., ) require enantioselective synthesis, increasing production costs.
- Stability Issues : Boc-protected amines may decompose under strong acidic or basic conditions, necessitating careful handling .
- Data Gaps: Limited physicochemical data (e.g., melting points, logP) for many compounds hinder direct comparison.
Biological Activity
Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. Its unique structure, which includes a tert-butyl group, a piperidin-4-ylphenyl moiety, and a carbamate functional group, suggests various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 302.87 g/mol. The InChI representation is as follows:
This compound is typically synthesized through the reaction of tert-butyl carbamate with piperidine derivatives under controlled conditions to ensure high purity and yield.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that this compound could have cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analyses indicate that modifications to the piperidine and phenyl groups can enhance its potency against specific targets .
- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific receptors suggests applications in the development of therapeutic agents targeting neurological disorders.
- Neuroprotective Effects : Some studies propose that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. This is attributed to its structural similarity to known neuroprotective agents .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Receptor Binding : The piperidine moiety may facilitate binding to specific receptors in the central nervous system, modulating neurotransmitter release.
- Cell Cycle Interference : Its antitumor activity may be linked to interference with cell cycle progression in cancer cells, leading to apoptosis.
- Oxidative Stress Reduction : The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate hydrochloride?
The synthesis typically involves three stages: (1) introduction of the tert-butyl carbamate (Boc) protecting group to piperidine derivatives via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane), (2) coupling of the Boc-protected piperidine to a benzyl halide or activated aromatic intermediate using nucleophilic substitution or reductive amination, and (3) hydrochloride salt formation via treatment with HCl in a polar solvent like diethyl ether. Key intermediates include tert-butyl N-(azetidin-3-yl)carbamate and spirocyclic piperidine analogs .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc group (δ ~1.4 ppm for tert-butyl CH₃) and piperidine/aromatic proton environments.
- X-ray Crystallography : Use SHELXL or SIR97 for refinement of crystal structures, particularly to resolve stereochemistry in spirocyclic or chiral centers. For accurate hydrogen bonding and salt formation analysis, high-resolution (<1.0 Å) data are preferred .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight and fragmentation patterns, especially for verifying Boc deprotection intermediates .
Basic: How can researchers ensure purity and stability during storage?
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) is recommended.
- Stability : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis of the Boc group. Monitor stability via periodic HPLC-UV (λ = 254 nm) to detect degradation products .
Advanced: How can researchers resolve contradictions in crystallographic and NMR data for this compound?
Discrepancies between solution (NMR) and solid-state (X-ray) structures often arise from conformational flexibility or solvent interactions. For example:
- If NMR shows dynamic piperidine ring puckering, perform variable-temperature NMR or DFT calculations (e.g., Gaussian at B3LYP/6-31G* level) to model low-energy conformers.
- For crystallographic outliers, validate using SHELXL's RIGU restraints or refine against twinned data with the HKL-3000 suite .
Advanced: What strategies optimize the yield of the Boc protection step in sterically hindered piperidine derivatives?
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, improving yield by 15–20% while minimizing Boc group cleavage.
- Lewis Acid Catalysis : Use DMAP (4-dimethylaminopyridine) to activate Boc₂O, particularly for secondary amines with low nucleophilicity.
- Solvent Optimization : Switch from dichloromethane to THF for better solubility of bulky intermediates, achieving >90% yield in some spirocyclic systems .
Advanced: How can computational methods predict biological interactions of this compound?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to identify potential binding sites. The piperidine nitrogen and aromatic benzyl group often interact with hydrophobic pockets or hydrogen-bond donors.
- Pharmacophore Modeling : Map electrostatic and steric features using Schrödinger’s Phase, focusing on the carbamate’s carbonyl oxygen as a hydrogen-bond acceptor .
Advanced: What are the challenges in analyzing hydrochloride salt formation, and how can they be addressed?
- Stoichiometry Issues : Non-stoichiometric HCl ratios can lead to mixed salt forms. Use ion chromatography (IC) or ³⁵Cl NMR to quantify chloride content.
- Hygroscopicity : Handle samples in a glovebox (RH <10%) during X-ray diffraction to prevent hydrate formation, which alters unit cell parameters .
Advanced: How do structural modifications (e.g., spirocyclic vs. linear piperidine) affect bioactivity?
- Spirocyclic Derivatives : Enhance metabolic stability by reducing CYP450 oxidation (e.g., tert-butyl N-[6-oxospiro[3.3]heptan-2-yl]carbamate shows 3× longer half-life in hepatic microsomes).
- Linear Piperidines : Improve solubility via increased polarity but may suffer from faster renal clearance. Compare logP values (e.g., spirocyclic analogs: 2.1 vs. linear: 1.5) .
Advanced: What analytical workflows validate enantiomeric purity in chiral derivatives?
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers.
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra to assign absolute configuration .
Advanced: How can researchers mitigate side reactions during deprotection of the Boc group?
- Acid Selection : Avoid HCl/dioxane for acid-sensitive compounds; use TFA (0.5% in DCM) with scavengers like triisopropylsilane to prevent carbocation formation.
- Microwave Deprotection : Reduce exposure time to 5 minutes at 50°C, minimizing degradation of the benzyl-piperidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
